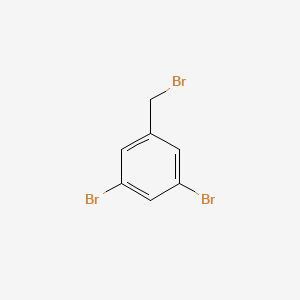

3,5-Dibromobenzyl bromide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-5-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTFRUXTAFBWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205446 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56908-88-4 | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,5 Dibromobenzyl Bromide

Established Synthetic Pathways

The conventional and most widely employed methods for the synthesis of 3,5-dibromobenzyl bromide involve the free-radical bromination of the corresponding toluene (B28343) derivative.

Bromination of 3,5-Dibromotoluene (B156392) using N-Bromosuccinimide (NBS) and Dibenzoyl Peroxide

The Wohl-Ziegler reaction is a cornerstone for the synthesis of this compound, utilizing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This method is favored for its selectivity in brominating the benzylic position over the aromatic ring.

The reaction is typically carried out by refluxing a solution of 3,5-dibromotoluene with NBS and a catalytic amount of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a nonpolar solvent like carbon tetrachloride (CCl4). The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical which then abstracts a hydrogen atom from the methyl group of 3,5-dibromotoluene. The resulting benzylic radical reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

A typical experimental procedure involves dissolving 3,5-dibromotoluene in carbon tetrachloride, followed by the addition of NBS and a catalytic amount of dibenzoyl peroxide. The mixture is then heated to reflux for several hours. After cooling, the by-product, succinimide (B58015), is removed by filtration. The solvent is then evaporated under reduced pressure, and the crude product can be purified by recrystallization, often from hexane (B92381), to yield this compound as a solid.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Yield |

| 3,5-Dibromotoluene | N-Bromosuccinimide, Dibenzoyl Peroxide | Carbon Tetrachloride | Reflux | ~44% |

Alternative Bromination Reagents and Catalytic Systems

While NBS is the most common reagent for benzylic bromination, several alternatives have been explored to address issues such as selectivity, reaction conditions, and the use of hazardous solvents.

Alternative Reagents:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used as an alternative to NBS, sometimes in the presence of a Lewis acid catalyst like zirconium(IV) chloride, to prevent competing bromination of the aromatic ring.

Boron Tribromide (BBr3): A facile method for the benzylic bromination of toluene derivatives using boron tribromide in carbon tetrachloride at room temperature has been reported, offering good yields and selectivity.

Bromide-Bromate Couple (NaBr/NaBrO3): Mixtures of sodium bromide and sodium bromate (B103136) in an aqueous acidic medium provide a regioselective method for benzylic bromination of toluene derivatives under ambient conditions. This approach is presented as a stable, non-hazardous, and inexpensive alternative to using liquid bromine.

Catalytic Systems:

The classic Wohl-Ziegler reaction relies on radical initiators. However, advancements have led to the development of catalytic systems that can offer better control and milder reaction conditions.

Photocatalysis: The use of visible light, with or without a photocatalyst, can initiate the radical bromination. This method can be more efficient and selective, and often avoids the need for chemical initiators. Continuous-flow protocols using household compact fluorescent lamps (CFLs) have been developed for benzylic brominations with NBS in greener solvents like acetonitrile (B52724).

Lewis Acid Catalysis: Lewis acids such as zirconium(IV) chloride have been shown to catalyze benzylic bromination with reagents like DBDMH. This can enhance the reaction rate and selectivity.

| Reagent | Catalyst/Conditions | Substrate Scope | Key Advantages |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride | Toluene derivatives | Prevents aromatic ring bromination |

| Boron Tribromide | Room temperature | Toluene derivatives | Good selectivity and yields under mild conditions |

| Sodium Bromide/Sodium Bromate | Aqueous acidic medium | Toluene derivatives | Stable, non-hazardous, and inexpensive |

Advanced Synthetic Approaches and Process Optimization

Recent research has focused on developing more sophisticated and sustainable methods for the synthesis of this compound, addressing challenges related to stereoselectivity, reaction time, and environmental impact.

Stereoselective and Asymmetric Synthesis Routes

The stereoselective and asymmetric synthesis of this compound is not a well-documented area of research. The prochiral nature of the 3,5-dibromotoluene starting material, which has two enantiotopic benzylic hydrogens, theoretically allows for the synthesis of a chiral, deuterated analogue or a related chiral derivative. However, specific methodologies to achieve this for this compound have not been prominently reported in the scientific literature.

General strategies for the asymmetric C-H functionalization of toluene and its derivatives could potentially be adapted. These methods often employ chiral catalysts to control the stereochemistry of the reaction. For instance, chiral acid-catalyzed enantioselective C-H functionalization of toluenes driven by visible light has been reported for C-C bond formation. While not a direct bromination, this highlights a potential avenue for future research in developing enantioselective routes to chiral benzylic compounds. The development of a chiral bromine radical source or a chiral catalyst that can effectively differentiate between the enantiotopic benzylic protons of 3,5-dibromotoluene would be a significant advancement in this area.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of benzylic bromination, microwave irradiation can significantly enhance the efficiency of the Wohl-Ziegler reaction.

Studies have shown that microwave-assisted bromination of toluene derivatives with NBS can be carried out in more environmentally benign solvents like methyl acetate (B1210297), sometimes even without the need for a radical initiator. The rapid and uniform heating provided by microwaves can lead to a significant reduction in reaction time, from hours to minutes. For example, various benzylic bromides have been synthesized in short reaction times with moderate to good yields in methyl acetate under microwave conditions. This technique offers a greener and more efficient alternative to traditional refluxing in chlorinated solvents.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green approaches have been investigated.

Use of Greener Solvents: A primary focus has been the replacement of toxic and environmentally harmful solvents like carbon tetrachloride. Acetonitrile and methyl acetate have been identified as more benign alternatives for benzylic bromination reactions.

Solvent-Free Reactions: The development of solvent-free reaction conditions is a key goal of green chemistry. Visible-light-induced transformations of toluenes with NBS under solvent-free conditions have been studied, demonstrating that the reaction can proceed efficiently in the absence of a solvent.

In-situ Generation of Reagents: To avoid the handling of hazardous reagents like bromine, methods for its in-situ generation have been developed. For instance, the reaction of sodium bromate with hydrobromic acid can produce bromine in a controlled manner, which can then be used in photochemical benzylic brominations. This approach, particularly when implemented in continuous-flow systems, can significantly improve safety and reduce waste.

Recyclable Reagents: The use of recyclable brominating agents and catalysts is another important aspect of green synthesis. While not specifically detailed for this compound, the broader field of benzylic bromination is exploring such possibilities.

| Green Approach | Methodology | Key Advantage |

| Greener Solvents | Replacement of CCl4 with acetonitrile or methyl acetate | Reduced toxicity and environmental impact |

| Solvent-Free Conditions | Visible-light-induced reaction with NBS | Elimination of solvent waste |

| In-situ Reagent Generation | NaBrO3/HBr for bromine production | Avoids handling of hazardous bromine |

Yield Enhancement and Purity Considerations in Synthesis

Optimizing the synthesis of this compound hinges on careful control of reagents, reaction conditions, and purification methods. The primary strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

A common laboratory-scale synthesis involves dissolving 3,5-dibromotoluene in a non-polar solvent like carbon tetrachloride (CCl₄), followed by the addition of NBS and a catalytic amount of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). prepchem.commychemblog.com The reaction is typically initiated by heating the mixture to reflux. prepchem.com The choice of initiator and initiation method can significantly impact the yield. For instance, studies on similar benzylic brominations have shown that photo-initiation can improve yields from 47% to 80% compared to thermal initiation with AIBN, suggesting a more efficient radical formation pathway. gla.ac.uk

The quality of the NBS reagent is a critical factor, as impurities like molecular bromine (Br₂) or hydrobromic acid (HBr) can accelerate the reaction and potentially lead to an increase in side products, thereby affecting both yield and purity. scientificupdate.com

Post-reaction purification is crucial for isolating the target compound from unreacted starting materials, the succinimide by-product, and other impurities. The standard procedure involves filtering the cooled reaction mixture to remove the insoluble succinimide, followed by evaporation of the solvent. prepchem.com The resulting crude solid is then purified, most commonly by recrystallization. While a single solvent like warm hexane can be effective, yielding the product with moderate success (e.g., a 44% yield), the use of mixed solvent systems can offer superior purity. prepchem.com For analogous brominated compounds, switching to mixed solvents for recrystallization has been shown to significantly enhance purity to levels exceeding 99.5% while reducing the total volume of solvent required. google.com Simple work-up procedures involving washing, neutralization, and crystallization have also proven effective in achieving high purity (99.6%) in related syntheses. google.com

| Factor | Consideration | Impact on Yield and Purity |

| Brominating Agent | N-Bromosuccinimide (NBS) is standard. Purity of NBS is crucial. | Provides a low, steady concentration of bromine, minimizing side reactions. wikipedia.orgorganic-chemistry.org |

| Initiation | Thermal (e.g., AIBN, Dibenzoyl Peroxide) or Photochemical (UV light). | Photo-initiation can be more efficient and lead to higher yields. gla.ac.uk |

| Solvent | Traditionally Carbon Tetrachloride (CCl₄). Acetonitrile is a viable alternative. | The solvent must be inert to radical bromination conditions. wikipedia.orgorganic-chemistry.org |

| Temperature | Typically reflux temperature of the chosen solvent. | Must be controlled to ensure steady radical initiation without promoting side reactions. nih.gov |

| Purification | Filtration followed by recrystallization is the primary method. | Choice of recrystallization solvent (single vs. mixed system) significantly impacts final purity. prepchem.comgoogle.com |

Analysis of Side Reactions and By-product Formation during Synthesis

The primary challenge in the synthesis of this compound is controlling the selectivity of the bromination to prevent the formation of undesired by-products. The free-radical mechanism, while effective, can lead to several side reactions.

The most significant side reaction is over-bromination at the benzylic position. scientificupdate.com The initial product, this compound, contains benzylic hydrogens that can also be abstracted by bromine radicals. This leads to a second bromination, forming 3,5-dibromobenzal bromide (α,α-dibromo-3,5-dibromotoluene). The formation of this di-brominated impurity is a common issue in Wohl-Ziegler reactions and represents a key challenge in purifying the final product. scientificupdate.comgoogle.com

Another common impurity is the unreacted starting material , 3,5-dibromotoluene. google.com Its presence in the final product is typically due to incomplete reaction, which can result from insufficient reaction time, temperature, or degradation of the radical initiator.

A third potential, though often less prevalent, side reaction is electrophilic aromatic substitution . The HBr generated as a by-product can react with NBS to produce a low concentration of molecular bromine (Br₂). mychemblog.com While the benzene (B151609) ring of 3,5-dibromotoluene is deactivated by the two bromine atoms, forcing conditions or the presence of catalytic impurities could potentially lead to the bromination of the aromatic ring, yielding various isomers of tribromotoluene. gla.ac.uk The core principle of the Wohl-Ziegler reaction is to maintain a very low concentration of Br₂ and HBr to suppress such ionic reactions in favor of the desired radical pathway. organic-chemistry.org

| By-product | Chemical Name | Formation Pathway |

| Over-bromination Product | 3,5-Dibromobenzal bromide | Free-radical bromination of the desired this compound product. scientificupdate.com |

| Unreacted Starting Material | 3,5-Dibromotoluene | Incomplete reaction. google.com |

| Ring-Substitution Product | Tribromotoluene (isomers) | Electrophilic aromatic substitution on the benzene ring, a competing ionic pathway. gla.ac.uk |

Reactivity Studies and Reaction Mechanisms of 3,5 Dibromobenzyl Bromide

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group (-CH2Br) in 3,5-Dibromobenzyl bromide is electrophilic and readily attacked by nucleophiles. This is due to the bromine atom being a good leaving group, departing as a bromide ion (Br⁻). libretexts.org The benzylic position of the carbocation that can form upon the leaving group's departure is stabilized by resonance with the benzene (B151609) ring, making the compound reactive towards both SN1 and SN2 pathways. quora.com

Reactions with Amines (e.g., Piperidine)

This compound readily reacts with primary and secondary amines in nucleophilic substitution reactions. For example, with a secondary amine like piperidine, the nitrogen atom acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion. This results in the formation of an N-benzylated piperidine derivative. Such reactions are fundamental in synthetic organic chemistry for attaching the 3,5-dibromobenzyl moiety to nitrogen-containing molecules.

Reactions with Alcohols

In the presence of a base, alcohols are converted to their corresponding alkoxide ions, which are potent nucleophiles. These alkoxides can react with this compound in a Williamson ether synthesis. organic-chemistry.org The alkoxide attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a 3,5-dibromobenzyl ether. This reaction is a common method for the preparation of benzyl (B1604629) ethers, which can serve as protecting groups in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

Reactions with Thiols

Thiols are sulfur analogs of alcohols and are generally more acidic and more nucleophilic. masterorganicchemistry.com They react with this compound to form thioethers (also known as sulfides). acsgcipr.org The reaction typically proceeds by deprotonating the thiol with a base to form a thiolate anion, which then acts as a powerful nucleophile to displace the bromide from the benzylic position. masterorganicchemistry.com This method is a straightforward way to form stable carbon-sulfur bonds. acsgcipr.orgarkat-usa.org

Reactivity with Other Nucleophiles (e.g., in cyclam chelator synthesis)

The reactivity of this compound with nucleophiles is exploited in the synthesis of more complex molecules like cyclam-based chelators. Cyclam (1,4,8,11-tetraazacyclotetradecane) is a macrocycle with four secondary amine groups. These nitrogen atoms can act as nucleophiles, and their reaction with this compound allows for the attachment of 3,5-dibromobenzyl "pendant arms" to the cyclam backbone. This modification is crucial for tuning the electronic and steric properties of the resulting chelator, which can then be used to coordinate with metal ions for various applications.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. latech.edu However, the reactivity of the ring is influenced by the three substituents already present: two bromine atoms and a bromomethyl group.

Directing Effects:

Bromine atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). stackexchange.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (+M), which helps stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions. stackexchange.comwikipedia.org

Bromomethyl group (-CH2Br): This group is weakly deactivating due to the inductive effect of the bromine atom.

In this compound, the positions ortho and para to the existing bromine atoms are C2, C4, and C6. The C4 position is also ortho to the other bromine. The C2 and C6 positions are ortho to one bromine atom. Therefore, incoming electrophiles will be directed primarily to the C2, C4, and C6 positions. However, due to the combined deactivating effect of the three substituents, the reactions generally require harsher conditions compared to the substitution of benzene itself. wikipedia.org

Radical Reactions Involving the Bromomethyl Group

The bond between the benzylic carbon and the bromine atom in this compound can undergo homolytic cleavage (breakdown where each atom retains one of the bonding electrons) when exposed to radical initiators or UV light. This forms a stable 3,5-dibromobenzyl radical. libretexts.org The stability of this radical is due to the delocalization of the unpaired electron into the π-system of the aromatic ring through resonance. pearson.comyoutube.comlibretexts.org

A key example of a radical reaction involving this position is the synthesis of this compound itself. The process starts with 3,5-dibromotoluene (B156392) and involves a free-radical bromination reaction. prepchem.com

Synthesis via Radical Bromination:

Initiation: A radical initiator, such as dibenzoyl peroxide, is heated to generate initial radicals.

Propagation: These radicals react with a bromine source, commonly N-bromosuccinimide (NBS), to produce a bromine radical. libretexts.orgchemistrysteps.com The bromine radical then abstracts a hydrogen atom from the methyl group of 3,5-dibromotoluene, forming the resonance-stabilized 3,5-dibromobenzyl radical. libretexts.orgyoutube.com This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the final product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org

This selective reaction at the benzylic position is a powerful synthetic tool because the benzylic C-H bonds are weaker than other alkyl C-H bonds, facilitating the hydrogen abstraction step. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the case of this compound, the differential reactivity of the aryl bromides versus the benzyl bromide is a key consideration. The oxidative addition of palladium(0) into a C-Br bond is the initial step in these catalytic cycles, and its rate can differ significantly for aryl and benzyl halides.

Suzuki Reaction: The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. Research has shown that the aryl bromide positions of this compound are reactive under specific Suzuki conditions, while the benzylic bromide remains intact. In one synthetic pathway, a double Suzuki–Miyaura coupling was performed on a derivative of this compound using an excess of an arylboronic acid ester. This reaction selectively formed new carbon-carbon bonds at the 3- and 5-positions of the aromatic ring, yielding a highly substituted product in good yield. researchgate.netresearchgate.net The benzylic bromide in the starting material was utilized in a separate, prior step for an N-alkylation, highlighting the ability to strategically address the different bromide positions. researchgate.net

Table 1: Example Conditions for Double Suzuki Coupling of a 3,5-Dibromobenzyl Derivative

| Parameter | Condition |

| Substrate | Indole derivative N-alkylated with this compound |

| Coupling Partner | 2-{4-[(2-ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Catalyst | Palladium-based catalyst (specifics vary, e.g., Pd(PPh₃)₄) |

| Base | Aqueous base (e.g., Na₂CO₃, K₂CO₃) |

| Solvent | Toluene (B28343)/Ethanol/Water mixture |

| Result | Selective coupling at the two aryl bromide positions |

| Yield | 85% for a related aldehyde substrate researchgate.net |

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. oakwoodchemical.comresearchgate.net While specific studies on this compound are not prevalent, the general reactivity trend favors the coupling at sp² C-Br bonds (aryl bromides) over sp³ C-Br bonds under standard Sonogashira conditions. It is therefore expected that this compound would undergo selective coupling at the 3- and 5- positions with terminal alkynes, leaving the bromomethyl group available for subsequent transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net The reaction is versatile and can be used with both aryl and benzyl halides. researchgate.net The mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by alkene insertion and β-hydride elimination. The chemoselectivity of the Heck reaction with this compound would depend on the specific catalyst and reaction conditions employed. Some palladium catalyst systems favor oxidative addition to aryl bromides, while others can facilitate reactions at the benzylic position. scbt.com

Other Transformation Reactions

The conversion of this compound to 3,5-dibromobenzyl alcohol is a standard nucleophilic substitution reaction. The benzylic bromide is highly susceptible to displacement by nucleophiles due to the stability of the resulting benzylic carbocation intermediate (in an SN1 pathway) or the accessibility of the benzylic carbon (in an SN2 pathway). This transformation can be readily achieved by hydrolysis, typically by reacting the bromide with water or an aqueous solution of a mild base like sodium carbonate or potassium hydroxide.

Table 2: Typical Conditions for Hydrolysis of Benzyl Bromides

| Reagent | Solvent | Temperature | Reaction Type |

| H₂O / Acetone | Acetone, Water | Reflux | SN1/SN2 |

| aq. NaOH | Dioxane or THF | Room Temp - Reflux | SN2 |

| aq. K₂CO₃ | Acetone or Methanol | Reflux | SN2 |

The oxidation of the benzylic bromide group to an aldehyde is a valuable transformation. Several methods are suitable for converting benzyl halides to their corresponding aldehydes, with the Sommelet and Kornblum reactions being two prominent examples.

Sommelet Reaction: This reaction converts a benzyl halide to an aldehyde using hexamine and water. wikipedia.org The process involves the formation of a quaternary ammonium salt from the benzyl halide and hexamine, which then undergoes hydrolysis to yield the aldehyde. wikipedia.org

Kornblum Oxidation: The Kornblum oxidation uses dimethyl sulfoxide (DMSO) as the oxidant to convert primary alkyl halides and tosylates into aldehydes. wikipedia.orgsynarchive.com The reaction proceeds via an intermediate alkoxysulfonium salt, which, upon treatment with a base such as triethylamine, eliminates to form the aldehyde. wikipedia.org This method is particularly effective for activated halides like benzylic bromides. manipal.edu

Table 3: General Methods for Oxidation of this compound

| Reaction Name | Oxidant | Base/Other Reagents | Key Intermediate |

| Sommelet Reaction | Hexamine / Water | Water (for hydrolysis) | Quaternary ammonium salt |

| Kornblum Oxidation | Dimethyl Sulfoxide (DMSO) | Triethylamine (Et₃N) | Alkoxysulfonium salt |

The formation of a Grignard reagent from this compound by reaction with magnesium metal presents a question of selectivity. wikipedia.org Grignard reagents are typically formed from aryl or alkyl halides in an ether solvent. wikipedia.org With three potential reaction sites, the outcome depends on the relative reactivity of the C-Br bonds toward magnesium.

Aryl bromides are standard precursors for Grignard reagents. bch.ro Therefore, one possibility is the selective insertion of magnesium into one of the aryl C-Br bonds to form (3-bromo-5-(bromomethyl)phenyl)magnesium bromide.

However, the benzylic C-Br bond is also reactive. Formation of the Grignard reagent at this position would yield (3,5-dibromobenzyl)magnesium bromide. A significant competing side reaction, particularly for reactive benzylic halides, is Wurtz coupling, where the newly formed Grignard reagent reacts with a starting halide molecule, leading to dimerization (in this case, forming 1,2-bis(3,5-dibromophenyl)ethane). Careful control of reaction conditions, such as slow addition of the halide to a suspension of magnesium, is often required to minimize this side product.

Mechanistic Investigations of Key Transformations

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively documented in the literature. However, the mechanistic pathways of its key transformations are well-understood from studies of analogous compounds, allowing for general analysis.

Palladium-Catalyzed Cross-Coupling: The kinetics of these multi-step catalytic cycles are complex. The rate-determining step is often the initial oxidative addition of the palladium(0) complex into the carbon-halogen bond. The relative rates of oxidative addition for aryl bromides versus benzyl bromides depend heavily on the palladium catalyst, its ligands, and the reaction conditions. The observation that Suzuki coupling occurs selectively at the aryl positions of this compound derivatives suggests that, under those specific conditions, the kinetic barrier for oxidative addition at the sp² C-Br bonds is lower than at the sp³ C-Br bond. researchgate.netresearchgate.net

Nucleophilic Substitution (Conversion to Alcohol): The conversion of this compound to the corresponding alcohol can proceed through either an SN1 or SN2 mechanism. The reaction kinetics would be sensitive to solvent polarity and the nucleophile's concentration and strength. In polar, protic solvents, an SN1 pathway involving a stabilized benzylic carbocation intermediate is likely. In less polar, aprotic solvents with a strong nucleophile, an SN2 mechanism would predominate. Thermodynamically, the substitution of a bromide with a hydroxide is generally a favorable process.

Grignard Reagent Formation: The mechanism of Grignard reagent formation is believed to involve single-electron transfer (SET) steps at the surface of the magnesium metal. wikipedia.org The reaction is an exothermic process, and its kinetics can be difficult to control, often showing an induction period followed by a rapid reaction. The thermodynamics are favorable due to the formation of the highly polar and stable carbon-magnesium bond.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction pathways for compounds like this compound. Through the use of theoretical models, researchers can map out the potential energy surface of a reaction, identify transition states, and calculate key thermodynamic and kinetic parameters. This approach provides a microscopic view of the reaction mechanism, complementing experimental findings and offering predictive insights into chemical reactivity.

One of the primary methods employed in these studies is Density Functional Theory (DFT). DFT calculations are utilized to investigate the mechanisms of nucleophilic substitution reactions involving benzyl bromides. For benzyl bromides substituted with electron-withdrawing groups, such as the two bromine atoms in this compound, these computational studies help in understanding their influence on the reaction's activation parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

Detailed research has shown that for nucleophilic substitution reactions of benzyl bromides, the reaction mechanism is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing substituents, like the bromine atoms in the meta positions of this compound, have a significant effect on the stability of the transition state. Computational models predict that such substituents tend to tighten the transition state structure in SN2 reactions.

The elucidation of reaction pathways via computational chemistry involves calculating the energies of reactants, transition states, and products. The difference in energy between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. Below is a data table summarizing hypothetical, yet representative, calculated activation parameters for the SN2 reaction of this compound with a model nucleophile, such as pyridine, in different environments. These values are illustrative of the type of data generated from DFT calculations.

| Reaction Environment | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Gas Phase | ΔG‡ (Gibbs Free Energy of Activation) | 20.5 |

| ΔH‡ (Enthalpy of Activation) | 15.2 | |

| TΔS‡ (Entropy of Activation Component) | -5.3 | |

| Acetone (Solvent) | ΔG‡ (Gibbs Free Energy of Activation) | 25.8 |

| ΔH‡ (Enthalpy of Activation) | 21.1 | |

| TΔS‡ (Entropy of Activation Component) | -4.7 |

These computational findings are crucial for building a comprehensive understanding of the reactivity of this compound. They allow for a quantitative analysis of substituent effects and the role of the solvent in modulating the reaction pathway, thereby guiding the design of synthetic strategies and the prediction of reaction outcomes.

Advanced Characterization Techniques in Research Contexts

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are the cornerstone of molecular characterization, each probing different aspects of the compound's interaction with electromagnetic radiation to build a complete structural picture.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

For 3,5-Dibromobenzyl bromide (C₇H₅Br₃), the most distinctive feature in its mass spectrum is the isotopic pattern caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments.

The primary fragmentation involves the loss of the benzylic bromine atom, which is a relatively weak bond, to form the more stable 3,5-dibromobenzyl cation.

Key Mass Spectrometry Data for this compound nih.gov

| Feature | Description | m/z Value(s) |

|---|---|---|

| Molecular Ion Cluster (M⁺) | The cluster of peaks corresponding to the intact molecule with different combinations of ⁷⁹Br and ⁸¹Br isotopes. The theoretical molecular weight is approximately 328.83 g/mol . | 326, 328, 330, 332 |

| Primary Fragment | Corresponds to the [M-Br]⁺ fragment, the 3,5-dibromobenzyl cation (C₇H₅Br₂⁺). This is often the base peak. | 247, 249, 251 |

Data sourced from the National Institute of Standards and Technology (NIST) and PubChem databases. nih.gov

High-resolution mass spectrometry (HRMS) can determine the m/z value to several decimal places, allowing for the calculation of the exact elemental formula and confirming that the measured mass corresponds unequivocally to C₇H₅Br₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations from the carbon-carbon bonds within the benzene (B151609) ring appear in the 1600-1400 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern. For 1,3,5-trisubstituted benzenes, characteristic bands can appear in the 900-800 cm⁻¹ region. The -CH₂Br group also has characteristic bending (wagging) vibrations between 1300-1150 cm⁻¹. compoundchem.com

C-Br Stretching: The most direct evidence for the bromine substituents comes from the carbon-bromine stretching vibrations. The C(aryl)-Br stretch and the C(alkyl)-Br stretch both occur at low frequencies, typically in the 700-500 cm⁻¹ range, which falls within the fingerprint region of the spectrum. compoundchem.com For heavily brominated aromatics, strong absorptions related to C-Br stretching and ring bending can be observed around 1060 cm⁻¹ and 550 cm⁻¹, respectively. mdpi.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium |

| -CH₂- Wagging | 1300 - 1150 | Medium |

| C(aryl)-Br Stretch | 700 - 500 | Strong |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

The benzene ring in this compound is the primary chromophore. Unsubstituted benzene exhibits two main absorption bands: a strong primary band (π → π*) around 204 nm and a weaker, fine-structured secondary band around 254 nm.

The substitution of hydrogen atoms with bromine atoms on the benzene ring alters the electronic environment. Bromine atoms, with their lone pairs of electrons, act as auxochromes. This interaction typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands. Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima at wavelengths longer than those of unsubstituted benzene.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information on the electronic state and local coordination environment of a specific atom. docbrown.info By tuning a synchrotron X-ray source to the bromine K-edge (approximately 13.47 keV), one can probe the environment of the bromine atoms in this compound. mdpi.com

Research on other organobromine compounds has demonstrated that Br K-edge XANES spectra can differentiate between ionic bromide and covalently bonded bromine, as well as detect subtle differences in the interatomic interactions of bromine in different chemical environments. mdpi.comthermofisher.com This makes XANES a powerful, albeit less common, tool for confirming the covalent nature and bonding environment of the bromine atoms in the target molecule. docbrown.info

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Given its thermal stability and volatility, this compound is well-suited for analysis by Gas Chromatography. In GC, the compound is vaporized and passed through a column with a stationary phase. A product specification sheet for commercial this compound confirms that GC is a standard method for assaying its purity, with a typical specification of ≥98.5%. Using a non-polar or medium-polarity capillary column (e.g., DB-5, which is 5% phenyl-substituted polysiloxane) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it is possible to separate the target compound from starting materials (like 3,5-dibromotoluene), by-products, or residual solvents.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity analysis, especially for less volatile impurities or when derivatization is required. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly. HPLC is particularly useful for monitoring reactions in solution, allowing for the quantification of reactants and products over time to determine reaction kinetics and endpoint.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobenzyl bromide |

| Benzene |

| 3,5-dibromotoluene (B156392) |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the products of reactions involving this compound, particularly in asymmetric synthesis where the separation of enantiomers is critical. For instance, in the synthesis of chiral phenylalanine derivatives, HPLC is used to determine the enantiomeric excess (ee) of the product. mdpi.com The product, (R)-tert-Butyl N-(diphenylmethylene)-3,5-dibromophenylalaninate, which is synthesized from this compound, was analyzed under specific chiral HPLC conditions to confirm a high enantiomeric purity of 93% ee. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralcel OD-H | mdpi.com |

| Mobile Phase | n-hexane/isopropanol = 95:5 | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for assessing the purity of this compound itself. Commercial suppliers utilize this technique to provide an accurate assay of the compound's purity, which is a critical parameter for its use as a reagent in sensitive chemical reactions. The data from suppliers confirms that the compound is typically available at high purity levels. thermofisher.com

| Supplier | Purity Assay (GC) | Reference |

|---|---|---|

| Thermo Fisher Scientific | ≥98.5% | thermofisher.com |

| Tokyo Chemical Industry (TCI) | >95.0% |

Column Chromatography for Purification

Column chromatography is an indispensable purification technique in syntheses that utilize this compound as a starting material or intermediate. Following a reaction, the crude product mixture is often passed through a silica (B1680970) gel column to isolate the desired compound from unreacted starting materials, by-products, and other impurities. rsc.orgacs.orgrsc.orggoogle.com The choice of solvent system (mobile phase) is tailored to the polarity of the target molecule to achieve effective separation. rsc.orgrsc.org

| Stationary Phase | Mobile Phase (Eluent System) | Context of Use | Reference |

|---|---|---|---|

| Silica Gel | Ethyl acetate (B1210297)/Hexane (B92381) (e.g., 1:10 to 1:2 v/v) | Purification of α-(3,5-dibromobenzyl)-1,4-butanesultone | rsc.orgrsc.org |

| Silica Gel | Hexane/Ethyl acetate (e.g., 9:1 to 7:3) | Purification of a (2R,4S)-4-{[5-benzyloxy-2-(3,5-dibromobenzyl)pyridin-3-yl]oxy}piperidine derivative | google.com |

| Silica Gel (Merck Millipore) | Not specified | General purification of triazolopyrimidinone (B1258933) derivatives | acs.orgsemanticscholar.org |

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for this compound itself is not detailed in the provided context, its role is critical in synthesizing molecules that are subsequently analyzed by X-ray crystallography. This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. In the field of medicinal chemistry, this compound is used as a building block to create complex inhibitors for enzymes like bacterial nitric oxide synthase (bNOS). acs.orgnih.gov The crystal structures of these inhibitors bound to the enzyme provide invaluable insights into their mechanism of action, guiding the design of more potent and selective drugs. acs.orgnih.gov The analysis reveals specific interactions, such as hydrogen bonds and π–cation interactions, between the inhibitor and the enzyme's active site. acs.org

| Parameter | Details for bsNOS-Inhibitor Complex | Reference |

|---|---|---|

| Technique | X-ray Crystallography | acs.orgnih.gov |

| Application | Determining the binding mode of inhibitors synthesized using this compound | acs.orgnih.gov |

| Key Findings | Revealed inhibitor orientation, H-bond distances, and interactions with key residues in the enzyme active site | acs.org |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to characterize the thermal stability and phase behavior of materials derived from this compound. TGA measures changes in mass as a function of temperature, indicating when a material decomposes. In studies of zwitterionic sulfobetaine (B10348) materials synthesized using this compound, TGA showed that major weight loss began after 250 °C, demonstrating good thermal stability. rsc.orgrsc.org DSC, which measures heat flow, is used to determine properties like glass transition temperatures (Tg) in thermosets prepared from the compound's derivatives. researchgate.net

| Material Class | Technique | Key Thermal Data | Reference |

|---|---|---|---|

| Zwitterionic Sulfobetaine Materials | TGA | Decomposition (10% mass loss) temperatures between 250 °C and 263 °C | rsc.org |

| Dendrimers | TGA | Multi-step decomposition observed from ~181 °C and ~342 °C | researchgate.net |

| Phosphonated Epoxy Thermosets | DSC | Used to determine high glass transition temperatures (Tg) from 94 °C to 140 °C | researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental confirmation of its chemical formula. For this compound (C₇H₅Br₃), this analysis verifies the mass percentages of carbon, hydrogen, and bromine. thermofisher.com This method is also routinely applied to novel derivatives and complex molecules synthesized from it, ensuring that the final product has the expected elemental makeup consistent with its proposed structure. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 25.57% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.53% |

| Bromine | Br | 79.904 | 3 | 239.712 | 72.90% |

| Total Molar Mass | 328.829 | 100.00% |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Following geometry optimization, an electronic structure analysis can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The electron-withdrawing nature of the bromine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) bromide.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 3,5-dibromobenzyl bromide, the regions around the bromine atoms would exhibit negative potential, while the benzylic carbon and hydrogen atoms would show positive potential, indicating their susceptibility to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Geometrical and Electronic Parameters from Hypothetical DFT Calculations

| Parameter | Predicted Value/Observation |

| C-Br (ring) bond length | ~1.90 Å |

| C-Br (benzylic) bond length | ~1.95 Å |

| Benzene (B151609) ring geometry | Near-perfect hexagon |

| HOMO Energy | Lowered by electron-withdrawing Br atoms |

| LUMO Energy | Lowered by electron-withdrawing Br atoms |

| HOMO-LUMO Gap | Influenced by bromine substitution pattern |

Note: The values in this table are hypothetical and based on general principles of DFT calculations for similar molecules, as specific literature for this compound is not available.

DFT calculations are also a reliable method for predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can aid in the assignment of experimental spectral bands. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring, the CH2 scissoring and wagging of the benzyl group, and the C-Br stretching vibrations. The C-Br stretching frequencies are typically found in the lower frequency region of the IR spectrum. Comparing the calculated and experimental spectra can serve as a validation of the computational method used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While no specific MD simulation studies on this compound have been reported, this technique could be applied to understand its behavior in different environments. For instance, MD simulations could model the solvation of this compound in various solvents to understand solvent effects on its conformation and reactivity. Furthermore, if this compound were to be investigated for biological applications, MD simulations could be used to study its interaction with a target protein, providing insights into the stability of the protein-ligand complex and the nature of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov There are no specific QSAR studies available that include this compound. However, a QSAR study could be designed for a series of substituted benzyl bromides to correlate their structural features with a specific activity, such as cytotoxicity or enzyme inhibition. In such a study, molecular descriptors for this compound, such as its lipophilicity (logP), molar refractivity, and electronic parameters derived from DFT calculations, would be used as variables to build the QSAR model. researchgate.netnih.gov

Table 2: Potential Descriptors for a QSAR Study of this compound

| Descriptor Class | Specific Descriptor Example | Relevance |

| Lipophilic | LogP | Membrane permeability |

| Steric | Molar Refractivity | Molecular size and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity and intermolecular interactions |

| Topological | Wiener Index | Molecular branching |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be employed to simulate reaction mechanisms and analyze the structure of transition states. nih.gov Benzyl bromides are known to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. masterorganicchemistry.comlibretexts.org A computational study of the SN2 reaction of this compound with a nucleophile would involve locating the transition state structure and calculating the activation energy.

The transition state for an SN2 reaction is characterized by a pentacoordinate carbon atom where the nucleophile is forming a new bond and the leaving group (bromide) is breaking its bond. libretexts.org The presence of two electron-withdrawing bromine atoms on the benzene ring in the meta positions would have a modest effect on the stability of the transition state. These groups would slightly destabilize the developing partial positive charge on the benzylic carbon through an inductive effect, which could lead to a slightly higher activation barrier compared to unsubstituted benzyl bromide. Analysis of the transition state geometry would provide information on the degree of bond formation and bond breaking at the highest point on the reaction coordinate. researchgate.netlibretexts.org

In Silico Screening for Novel Applications

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. utmb.edunih.govfrontiersin.org While there are no reported instances of this compound being used in in silico screening campaigns, its structure presents possibilities.

It could be used as a scaffold or a fragment in the design of new molecules. For example, its dibrominated phenyl ring could be a core structure onto which different functional groups are added computationally to create a virtual library of compounds. This library could then be screened against various biological targets to identify potential new drug candidates. The reactive benzyl bromide moiety also makes it a suitable starting point for the virtual synthesis of more complex molecules. mdpi.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthesis Routes

Traditional synthesis of 3,5-Dibromobenzyl bromide often involves reagents and solvents that are coming under increasing scrutiny for their environmental impact. A significant future trend lies in the development of greener and more efficient synthetic methodologies. Current methods, such as the bromination of 3,5-dibromotoluene (B156392) with N-bromosuccinimide (NBS) in carbon tetrachloride, highlight the need for more environmentally benign alternatives.

Future research is likely to focus on several key areas to improve sustainability:

Alternative Brominating Agents: Moving away from hazardous solvents like carbon tetrachloride is a priority. Research into solid-supported reagents or alternative solvent systems that are less toxic and more easily recycled will be crucial. Greener peroxide-bromide halogenation methods are being extended to produce aryl-cored polybromides with high yields, reducing the generation of stoichiometric byproducts associated with traditional reagents like molecular bromine or NBS.

Catalytic Processes: The development of catalytic methods for benzylic bromination can reduce the amount of reagents needed and minimize waste. This could include photochemically-induced reactions or the use of novel catalyst systems that operate under milder conditions.

Green Chemistry Metrics: The application of metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) will be essential in evaluating and comparing the "greenness" of different synthetic routes. These metrics provide a quantitative basis for assessing the sustainability of a chemical process, guiding researchers toward more environmentally responsible choices.

Exploration of Novel Reactivity Patterns and Derivatizations

While this compound is a well-established reagent for introducing the 3,5-dibromobenzyl moiety, its full reactive potential is still being explored. Future research will likely move beyond its conventional use in SN2 reactions to uncover novel reactivity patterns.

A notable emerging area is the exploration of "nonclassical" transformations. For instance, recent research has demonstrated the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl (B1604629) bromide derivatives. nih.gov This type of homologation reaction, which proceeds through the intermediate of a phenonium ion, opens up new avenues for creating complex molecular architectures with benzylic quaternary centers. nih.gov

Further research in this domain could involve:

Metal-Catalyzed Cross-Coupling Reactions: While the benzylic bromide is highly reactive in nucleophilic substitutions, the aryl bromide functionalities offer opportunities for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A deeper exploration of the selective reactivity of these two positions could lead to the development of novel one-pot, multi-step synthetic sequences.

Radical Chemistry: The benzylic C-Br bond can be homolytically cleaved to generate a benzylic radical. Investigating the reactivity of this radical intermediate in addition reactions or radical-polar crossover reactions could lead to new derivatization strategies.

Synthesis of Functional Polymers: The difunctional nature of this compound makes it a valuable monomer or initiator for the synthesis of functional polymers. It can be used to create polymers with pendant reactive groups that can be further modified to tailor the material's properties.

Expanding Applications in Targeted Drug Delivery Systems and Nanomaterials

The structural features of this compound make it an attractive building block for the construction of macromolecules with applications in medicine and materials science. The presence of multiple bromine atoms can impart useful properties, such as increased lipophilicity and the ability to form halogen bonds, which can be advantageous in drug design. ump.edu.pl

Future applications in this area may include:

Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. This compound can be used as a core or a branching unit in the synthesis of dendrimers. These dendrimers can be further functionalized to act as carriers for targeted drug delivery, with drugs encapsulated in the interior or conjugated to the surface.

Nanoparticle Functionalization: The reactivity of the benzyl bromide group allows for its use in the surface modification of nanoparticles. By grafting molecules derived from this compound onto the surface of nanoparticles, their properties, such as stability, dispersibility, and biological interactions, can be tuned. These functionalized nanoparticles could find use in bioimaging, diagnostics, and as therapeutic delivery vehicles.

Polymer-Based Therapeutics: As a component of functional polymers, this compound can contribute to the creation of polymer-drug conjugates or polymeric micelles for drug delivery. The dibrominated aromatic ring can provide a hydrophobic domain, while the reactive sites can be used for drug attachment or for introducing targeting ligands.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. For a compound like this compound, these computational tools can accelerate the discovery and optimization of its synthesis and applications.

Key areas for the integration of AI and ML include:

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can suggest novel and more efficient synthetic routes to this compound and its derivatives. Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of unknown reactions, including potential side products and optimal reaction conditions.

Predictive Modeling of Properties: Machine learning algorithms can be used to predict the physicochemical and biological properties of novel derivatives of this compound. This can help in the rational design of new molecules with desired characteristics, such as enhanced biological activity or improved material properties, before they are synthesized in the lab.

Optimization of Reaction Conditions: AI can be used to optimize reaction parameters, such as temperature, solvent, and catalyst, to maximize yield and minimize waste. This can be particularly useful in developing more sustainable and cost-effective manufacturing processes.

| Potential AI/ML Application | Description | Impact on this compound Research |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways by working backward from the target molecule. | Discovery of novel, more efficient, and sustainable synthesis routes. |

| Forward Reaction Prediction | ML models predict the products and yields of a given set of reactants and conditions. | Validation of proposed synthetic steps and identification of potential side reactions. |

| Property Prediction | ML models predict physical, chemical, and biological properties of new derivatives. | Accelerated design of new functional molecules for specific applications. |

| Process Optimization | AI-driven systems can optimize reaction parameters for improved efficiency and sustainability. | Development of more economical and environmentally friendly manufacturing processes. |

Investigation of Environmental Impact and Green Chemistry Solutions

As with all chemicals, a thorough understanding of the environmental fate and potential toxicity of this compound and its derivatives is essential. Brominated aromatic compounds, in general, are known for their persistence in the environment, and some have been identified as persistent organic pollutants (POPs). nih.gov

Future research should address the following:

Environmental Fate and Toxicity: Detailed studies on the biodegradability, bioaccumulation potential, and aquatic toxicity of this compound are needed. While data on this specific compound is limited, the broader class of brominated flame retardants has been shown to be persistent and can undergo long-range atmospheric transport. acs.org

Biodegradation Pathways: Investigating the microbial degradation of this compound is crucial for developing bioremediation strategies for contaminated sites. Understanding the enzymatic pathways involved in the breakdown of the aromatic ring and the cleavage of the carbon-bromine bonds can inform the design of effective cleanup technologies. nih.gov

Design for Degradation: A key principle of green chemistry is the design of molecules that are effective for their intended purpose but will degrade into harmless products at the end of their life cycle. Future research could focus on modifying the structure of this compound derivatives to enhance their biodegradability without compromising their desired functionality.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from its synthesis to its final disposal, will provide a holistic view of its environmental impact. This will help to identify areas where improvements can be made to enhance its sustainability profile.

Q & A

Q. What are the standard laboratory synthesis protocols for 3,5-dibromobenzyl bromide, and what safety precautions are critical during its handling?

- Answer : Synthesis : A common method involves reacting this compound with organolithium reagents (e.g., n-BuLi) in tetrahydrofuran (THF) at −78°C to form intermediates for cross-coupling or functionalization . For example, in a multi-step synthesis of sulfobetaine zwitterions, this compound was added to n-BuLi/THF at −78°C, followed by reaction with sultones . Safety :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact due to its lachrymatory and corrosive properties .

- Storage : Keep at 0–10°C in airtight containers to prevent hydrolysis .

- Emergency : For inhalation exposure, move to fresh air and contact poison control (e.g., CHEMTREX: 001-800-227-6701) .

Q. What analytical methods are recommended for confirming the purity and structure of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR (DMSO-d6) δ: 5.13 (s, 2H) confirms benzylic bromide protons, while aromatic protons appear at 7.50–7.81 ppm .

- Gas Chromatography (GC) : Purity >98% can be validated using GC with flame ionization detection, as demonstrated for structurally similar brominated aromatics .

- Mass Spectrometry : High-resolution MS (e.g., NIST data) confirms molecular weight (307.03 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions to address low yields?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in Suzuki-Miyaura couplings. For example, THF at −78°C improved yields (86%) in lithiation reactions .

- Catalyst Systems : Use Pd catalysts (e.g., Pd(dba)) with DavePhos ligands for Buchwald-Hartwig aminations (72% yield) .

- Temperature Control : Low temperatures (−78°C) suppress side reactions in lithiation steps .

Table 1 : Solvent effects on reaction efficiency (hypothetical data based on analogous systems ):

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | −78 | 86 |

| DMF | 80 | 57 |

| Acetonitrile | 25 | 45 |

Q. How should contradictory data regarding the reactivity of this compound in different solvent systems be analyzed?

- Answer :

- Mechanistic Studies : Use kinetic profiling (e.g., TLC monitoring) to compare reaction rates in polar vs. non-polar solvents. For example, THF stabilizes lithium intermediates, while DMF accelerates SN2 pathways .

- Computational Modeling : DFT calculations can predict solvent effects on transition states. For brominated aromatics, solvation free energy in THF correlates with higher yields .

- Validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate solvent-specific effects .

Q. What methodological considerations are essential when employing this compound as a key intermediate in the synthesis of arylsulfonamide inhibitors?

- Answer :

- Functional Group Compatibility : Protect reactive benzylic bromide during sulfonate formation (e.g., using sodium sulfite in aqueous ethanol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted bromide. For example, sodium 4-(3,5-dibromobenzyloxy)benzenesulfonate was isolated in 84% yield after chromatography .

- Scale-Up : Maintain stoichiometric control—excess bromide leads to di-adducts. Microwave-assisted reactions (120°C, 30 min) improve efficiency in multi-step sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.